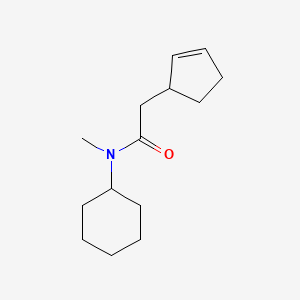
N-cyclohexyl-2-cyclopent-2-en-1-yl-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-cyclopent-2-en-1-yl-N-methylacetamide, commonly known as CCMAC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of CCMAC is still under investigation. However, it is thought to act through modulation of the GABAergic system, which is involved in the regulation of neuronal excitability. CCMAC has been shown to enhance the activity of GABA receptors, leading to an overall decrease in neuronal activity.
Biochemical and Physiological Effects:
CCMAC has been shown to have a wide range of biochemical and physiological effects. It has been found to decrease the release of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the release of anti-inflammatory cytokines, such as IL-10. CCMAC has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde and nitric oxide, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
CCMAC has several advantages for use in lab experiments. It is stable, easy to synthesize, and has low toxicity. However, one of the limitations of CCMAC is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research of CCMAC. One potential area of exploration is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of CCMAC's effects on the immune system, as it has been shown to modulate cytokine levels. Additionally, further research is needed to elucidate the exact mechanism of action of CCMAC and to optimize its pharmacokinetics for use in vivo.
Conclusion:
In conclusion, CCMAC is a synthetic compound that has shown promise for its potential therapeutic applications. It has been extensively studied for its anti-inflammatory, analgesic, and anticonvulsant properties and has potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders. Further research is needed to fully understand its mechanism of action and to explore its potential in other areas of medicine.
Synthesemethoden
CCMAC can be synthesized by the reaction of cyclohexylamine and cyclopent-2-en-1-one in the presence of acetic anhydride and a catalytic amount of pyridine. The resulting product is purified by column chromatography to obtain pure CCMAC.
Wissenschaftliche Forschungsanwendungen
CCMAC has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. CCMAC has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-cyclopent-2-en-1-yl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-15(13-9-3-2-4-10-13)14(16)11-12-7-5-6-8-12/h5,7,12-13H,2-4,6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLXCSYBGSIDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

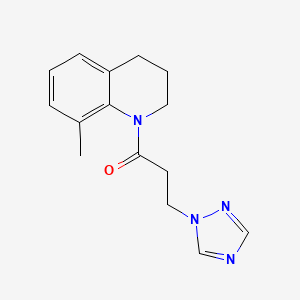
![N-[(2-chlorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507192.png)
![3-[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7507196.png)
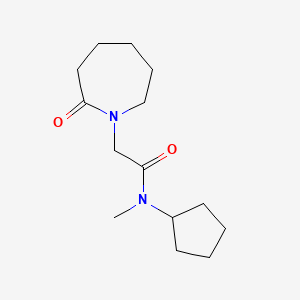
![Methyl 2-methoxy-5-[[3-(1,2,4-triazol-1-yl)propanoylamino]methyl]benzoate](/img/structure/B7507219.png)
![[3-(4-Methylphenyl)thiophen-2-yl]-morpholin-4-ylmethanone](/img/structure/B7507221.png)
![2-Methyl-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B7507228.png)
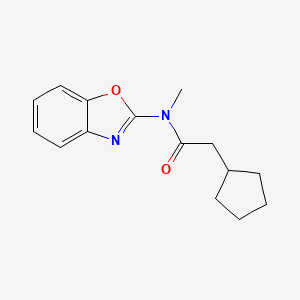

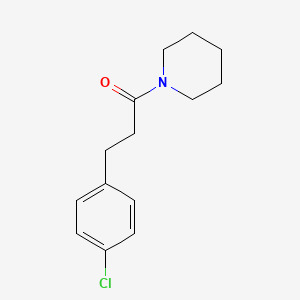

![1-methyl-N-[4-(2-oxopyrrolidin-1-yl)phenyl]pyrrole-2-carboxamide](/img/structure/B7507278.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B7507281.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-cyclopent-2-en-1-ylacetamide](/img/structure/B7507283.png)